2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt is an organic compound belonging to the class of dibenzofurans. This compound is characterized by its complex structure, which includes a naphthalene ring, a carboxamide group, and a dibenzofuran moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt typically involves multiple steps. The initial step often includes the formation of the naphthalenecarboxamide core, followed by the introduction of the hydroxy and methoxy groups. The final step involves the incorporation of the dibenzofuranyl moiety. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using high-efficiency reactors. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-: Similar structure but lacks the dibenzofuranyl moiety.
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt lies in its specific combination of functional groups and structural features. This combination imparts unique chemical properties and biological activities, making it valuable for various research and industrial applications.
Properties
CAS No. |
68556-14-9 |
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Molecular Formula |
C24H16NNaO4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;3-[(2-methoxydibenzofuran-3-yl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C24H17NO4.Na/c1-28-23-12-17-16-8-4-5-9-21(16)29-22(17)13-19(23)25-24(27)18-10-14-6-2-3-7-15(14)11-20(18)26;/h2-13,26H,1H3,(H,25,27);/q;+1/p-1 |
InChI Key |
PRYPDDKGIMDKSL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4[O-].[Na+] |
Origin of Product |
United States |
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